molecular formula C17H21BrClNO2 B1379674 N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride CAS No. 133344-82-8

N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride

Cat. No. B1379674
M. Wt: 386.7 g/mol
InChI Key: CHZXELSUUWVZOB-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is a chemical compound with the CAS Number 133344-82-8 . It has a linear formula of C17 H20 Br N O2 . Cl H . The molecular weight of this compound is 386.7 g/mol.


Molecular Structure Analysis

The molecular structure of N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride consists of a bromobenzyl group attached to a dimethoxyphenyl ethanamine group . The molecular formula is C17H21BrClNO2.

Scientific Research Applications

Overview of Studies

Several studies have explored the properties and effects of substances structurally related to N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride, providing insights into their potential applications and risks. These substances, often referred to as NBOMe compounds, are potent serotonin-receptor agonists with hallucinogenic properties. It's important to note that while these studies contribute to the scientific understanding of such compounds, they also highlight significant concerns regarding their safety.

Locomotor and Discriminative Stimulus Effects

The study by Gatch et al. (2017) investigated the locomotor and discriminative stimulus effects of four novel hallucinogens in rodents, including NBOMe compounds. The research demonstrated the varying effects of these substances on locomotor activity and their ability to substitute for prototypical hallucinogens in trained rats. The findings suggest that while these compounds have hallucinogenic properties, they also pose significant risks due to their severe toxicities and potential for abuse (Gatch et al., 2017).

Regulatory Actions

The Drug Enforcement Administration has taken regulatory actions against specific synthetic phenethylamines, including NBOMe compounds. These actions involve placing these substances into Schedule I of the Controlled Substances Act, highlighting the recognition of their potential for abuse and the lack of accepted medical use (Federal Register, 2016).

Metabolic Characterization

Studies have also focused on understanding the metabolism and elimination properties of these compounds. For instance, a study by Kim et al. (2019) investigated the metabolism of 25B-NBF, a compound closely related to NBOMe, revealing extensive metabolism into multiple metabolites. This information is crucial for developing methods to screen for the abuse of such substances (Kim et al., 2019).

Analysis of Derivatives on Blotter Paper

Analytical studies, like the one by Poklis et al. (2015), have examined the presence of NBOMe derivatives on blotter papers, a common medium for distributing these drugs. The research highlights the challenges in identifying and quantifying these substances due to their potency and the variety of derivatives in circulation (Poklis et al., 2015).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride . The MSDS will provide comprehensive information about the potential hazards of this compound, as well as recommended handling and storage procedures.

Future Directions

The future directions for research and applications of N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride are not specified in the search results. This could be due to the compound’s novelty or the specificity of its applications .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2.ClH/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14;/h3-8,11,19H,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXELSUUWVZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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